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Compound of Interest

Compound Name: M 084 hydrochloride

Cat. No.: B1574532 Get Quote

Targeting TRPC4/5 Channels for Rapid-Acting Antidepressant & Anxiolytic Effects[1]

Abstract & Introduction
This application note details the use of M 084 hydrochloride, a potent and selective blocker of

Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. Unlike traditional

monoamine reuptake inhibitors (SSRIs/NRIs) that require weeks to achieve therapeutic

efficacy, M 084 HCl has demonstrated rapid-onset antidepressant and anxiolytic-like effects in

rodent models, often within 2 hours of systemic administration.

This guide provides researchers with standardized protocols for solubilization, dosing, and

behavioral testing (Forced Swim Test, Elevated Plus Maze) to ensure reproducible data in

neuropsychiatric drug discovery.

Technical Note: Compound Identity
Chemical Name: N-Butyl-1H-benzimidazol-2-amine hydrochloride

Target: TRPC4 (IC₅₀ ~3.7–10.3 µM) and TRPC5 (IC₅₀ ~8.2 µM).

Differentiation: Do not confuse M 084 HCl with "M084" references found in older literature

regarding cathepsin K inhibitors or obscure norepinephrine reuptake inhibitors. The protocol

below specifically applies to the TRPC4/5 blocker.
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Mechanism of Action
M 084 HCl functions by inhibiting TRPC4/5 cation channels, which are highly expressed in the

prefrontal cortex (PFC) and amygdala—regions critical for emotional regulation. Blockade of

these channels triggers a signaling cascade that upregulates Brain-Derived Neurotrophic

Factor (BDNF) and phosphorylates AKT/ERK, mimicking the rapid synaptic plasticity seen with

ketamine.
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Figure 1: Pharmacodynamic cascade of M 084 HCl. Inhibition of TRPC4/5 leads to rapid

neurotrophic factor upregulation in the Prefrontal Cortex (PFC).

Chemical Properties & Preparation Protocol[4][5]
Solubility Profile
M 084 is supplied as a hydrochloride salt, significantly improving its aqueous solubility

compared to the free base.

Solvent Max Concentration Stability Application

Water ~22 mg/mL (100 mM) High (Fresh Prep) Preferred for In Vivo

DMSO ~22 mg/mL (100 mM) High (Frozen Stock) Stock Storage

Ethanol Low/Insoluble N/A Avoid

Preparation for In Vivo Injection (10 mg/kg)
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Goal: Prepare a working solution for intraperitoneal (i.p.) injection in mice (25g average weight).

Dose Target: 10 mg/kg. Injection Volume: 10 mL/kg (Standard for mice).

Calculate Requirements:

For 10 mice (25g each) = 250g total mass.

Total Drug Needed:

.

Total Volume Needed:

.

Safety Margin: Prepare 3.0 mL total volume containing 3.0 mg of M 084 HCl.

Solubilization Steps:

Step 1: Weigh 3.0 mg of M 084 HCl powder.

Step 2: Dissolve directly in 3.0 mL of sterile 0.9% Saline (physiological saline). Vortex for

30 seconds.

Note: If the solution is slightly cloudy, add a minimal amount of DMSO (up to 2% final

volume) to aid dissolution, though the HCl salt is typically water-soluble.

Step 3: Filter sterilize using a 0.22 µm syringe filter if the solution will be stored for >24

hours (though fresh preparation is recommended).

Vehicle Control:

Prepare a matched vial of 0.9% Saline (with matching % DMSO if used in Step 2).

Experimental Protocols: Behavioral Screening
Experiment A: Forced Swim Test (FST) - Depression
Model
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Rationale: The FST assesses "behavioral despair." M 084 HCl is unique because it reduces

immobility time acutely (single dose), whereas SSRIs typically require chronic dosing in this

specific timeline to show robust effects in some strains.
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Figure 2: Timeline for acute efficacy testing of M 084 HCl in mice.

Step-by-Step Protocol:

Subjects: Male C57BL/6 mice (8-10 weeks old).

Acclimatization: Transfer mice to the testing room 1 hour before the experiment.

Administration:

Group A: Vehicle (Saline, i.p.).

Group B: M 084 HCl (10 mg/kg, i.p.).

Note: Yang et al. (2015) found 10 mg/kg to be the optimal dose; 2 mg/kg was ineffective,

and 40 mg/kg showed no additional benefit.

Wait Period: Return mice to home cages for exactly 2 hours.

Testing:

Place mouse in a glass cylinder (height 25 cm, diameter 10 cm) filled with water (23-25°C)

to a depth of 10-15 cm.

Record video for 6 minutes.
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Scoring:

Analyze the last 4 minutes of the test.

Measure Immobility Time (floating without struggling, only small movements to keep head

above water).

Validation: M 084 treated mice should show a statistically significant reduction in immobility

time (approx. 30-50% reduction) compared to vehicle.

Experiment B: Elevated Plus Maze (EPM) - Anxiety
Model
Rationale: To confirm anxiolytic effects and rule out general locomotor hyperactivity (which

could confound FST results).

Apparatus: Plus-shaped maze elevated 50 cm above the floor, with two open arms and two

closed arms.

Timing: Can be performed 2 hours post-injection (separate cohort recommended).

Procedure:

Place mouse in the center zone facing an open arm.

Record for 5 minutes.

Metrics:

Time spent in Open Arms (Anxiolytic effect = Increased time).[1]

Number of entries into Open Arms.[2][3]

Total Distance Traveled (Control metric): If M 084 increases open arm time without

drastically changing total distance, the effect is anxiolytic. If total distance is massive, the

drug is a stimulant.
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Data Reference & Expectations
The following table summarizes expected outcomes based on validated literature (Yang et al.,

2015; PLOS ONE).

Test Metric
Vehicle
Control

M 084 HCl (10
mg/kg)

Interpretation

Forced Swim

Test

Immobility Time

(s)
~160 ± 15s ~90 ± 12s

Antidepressant-

like

Elevated Plus

Maze

Open Arm Time

(s)
~30 ± 5s ~75 ± 10s Anxiolytic

Locomotor

Activity

Total Distance

(cm)
Baseline

No Significant

Change

Not a

Psychostimulant

Troubleshooting & Controls (Self-Validating System)
To ensure your data is valid, you must include these internal controls:

The "U-Shaped" Dose Response:

Issue: No effect seen at high doses (e.g., 40 mg/kg).[1][3]

Explanation: TRP channel modulators often exhibit bell-shaped dose-response curves due

to desensitization or off-target effects at high concentrations.

Solution: Stick strictly to the 3–10 mg/kg range. Do not assume "more is better."

False Positives in FST:

Issue: Decreased immobility could be due to motor hyperactivity (stimulant effect).

Validation: Always run an Open Field Test (OFT) or analyze Total Distance in EPM. If M

084 treated mice run significantly faster/further than controls, your FST data is

confounded.

Time-Course Sensitivity:
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M 084 is rapid-acting.[4] Testing 24 hours post-injection (single dose) may miss the peak

efficacy window (2-4 hours).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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